molecular formula C10H14N2O2 B13484831 3-Ethoxy-1-(1-ethyl-1h-pyrazol-4-yl)prop-2-en-1-one

3-Ethoxy-1-(1-ethyl-1h-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B13484831
M. Wt: 194.23 g/mol
InChI Key: NAYYPOANIQNING-AATRIKPKSA-N
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Description

3-Ethoxy-1-(1-ethyl-1h-pyrazol-4-yl)prop-2-en-1-one is a heterocyclic compound that contains a pyrazole ring Pyrazoles are five-membered rings with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(1-ethyl-1h-pyrazol-4-yl)prop-2-en-1-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl iodide to introduce the ethyl group at the nitrogen atom. The final step involves the reaction of the resulting compound with ethoxyacetylene under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(1-ethyl-1h-pyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Pyrazole-4-carboxylic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-Ethoxy-1-(1-ethyl-1h-pyrazol-4-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(1-ethyl-1h-pyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Pyrazol-4-yl)ethanone: Similar structure but lacks the ethoxy and prop-2-en-1-one groups.

    4-Acetylpyrazole: Contains an acetyl group instead of the ethoxy and prop-2-en-1-one groups.

    1-Ethyl-3-methyl-1H-pyrazole-4-carboxaldehyde: Similar pyrazole ring but different substituents.

Uniqueness

3-Ethoxy-1-(1-ethyl-1h-pyrazol-4-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy and prop-2-en-1-one groups allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(E)-3-ethoxy-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C10H14N2O2/c1-3-12-8-9(7-11-12)10(13)5-6-14-4-2/h5-8H,3-4H2,1-2H3/b6-5+

InChI Key

NAYYPOANIQNING-AATRIKPKSA-N

Isomeric SMILES

CCN1C=C(C=N1)C(=O)/C=C/OCC

Canonical SMILES

CCN1C=C(C=N1)C(=O)C=COCC

Origin of Product

United States

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